5-(Methoxymethyl)indolin-1-amine
Description
Properties
CAS No. |
2098047-91-5 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(methoxymethyl)-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-7-8-2-3-10-9(6-8)4-5-12(10)11/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
ZTTPRCHQKUMFGF-UHFFFAOYSA-N |
SMILES |
COCC1=CC2=C(C=C1)N(CC2)N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The table below highlights key structural differences between 5-(Methoxymethyl)indolin-1-amine and its analogs:
Key Observations :
- Indoline vs.
- Substituent Position : The placement of the amine group (1-position in the target vs. 5-position in 1-Methylindolin-5-amine) significantly affects electronic distribution and hydrogen-bonding capacity.
- Functional Groups : Methoxymethyl (-CH₂-O-CH₃) in the target differs from methoxy (-OCH₃) in 5-Methoxytryptamine, introducing steric bulk and altered polarity.
Pharmacological Potential
While direct data on the target compound are absent, insights from analogs suggest possible biological relevance:
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Serves as an intermediate for disubstituted methanamines with hypothesized CNS activity due to structural similarity to amphetamine derivatives .
- 5-Methoxytryptamine: Exhibits serotonin receptor affinity, common in hallucinogens and antidepressants .
- Aminoindanes (e.g., MDAI): Demonstrate stimulant and entactogen effects via monoamine transporter modulation .
However, steric effects could reduce receptor binding efficiency.
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(Methoxymethyl)indolin-1-amine generally involves:
- Starting from an indoline or substituted indoline precursor.
- Introduction of the methoxymethyl group at the 5-position via electrophilic substitution or nucleophilic substitution using appropriate reagents.
- Functionalization of the nitrogen atom (N-1) to introduce the amine group, often through reduction or substitution reactions.
- Purification and characterization of the final compound.
Specific Preparation Methods
N-Alkylation and Quaternization Followed by Reduction
One documented approach involves the initial formation of a quaternary ammonium salt by reaction of an arylamine (such as indoline derivatives) with iodomethane, followed by reduction in liquid ammonia with sodium metal. This method effectively introduces alkyl groups on nitrogen and can be adapted to prepare N-substituted indoline amines.
- Reaction conditions: Stirring arylamine with iodomethane at ambient temperature for 8–12 hours.
- Formation of quaternary ammonium iodide.
- Reduction of the quaternary ammonium salt in dry THF using sodium metal in liquid ammonia at −78 °C.
- Quenching with benzylmethyl ether and isopropanol.
- Workup with diethyl ether and ammonium chloride, followed by purification via column chromatography.
This method allows for selective N-alkylation and subsequent reduction to yield N-alkylated indoline amines, which can be further functionalized to introduce the methoxymethyl group at the 5-position if starting from an appropriately substituted indoline.
Multi-Step Synthesis via Indoline-2,3-dione Intermediates
In more complex syntheses, 5-substituted indoline derivatives are prepared from 5-methylindoline-2,3-dione intermediates. These intermediates undergo reactions such as:
- Reaction with mercaptoacetic acid and amines to form spirocyclic intermediates.
- N-1 alkylation with methyl iodide to introduce methyl groups on nitrogen.
- Subsequent reaction with cysteine derivatives and acylation to yield functionalized indoline amines.
Although this method is more elaborate, it allows for fine-tuning of substituents on the indoline ring, including the methoxymethyl group at the 5-position, and the amine functionality at N-1.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation with iodomethane | Iodomethane, ambient temperature, 8–12 h | Not specified | Forms quaternary ammonium salt |
| Reduction of quaternary salt | Sodium metal, liquid ammonia, −78 °C | Not specified | Quenched with benzylmethyl ether and isopropanol |
| Methoxymethyl introduction | Methoxymethyl chloride, base, dry THF | Variable | Requires control to avoid side reactions |
| Multi-step via indoline-2,3-dione | Methyl iodide alkylation, mercaptoacetic acid, acylation | 45–85% (per step) | Allows structural diversity |
Yields vary depending on the specific step and conditions; for example, spirocyclic intermediates formed from 5-methylindoline-2,3-dione were obtained in 55–85% yields, while final acylated compounds showed yields around 45–57%.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Column chromatography is employed for purification, typically using solvents like diethyl ether, ethyl acetate, and hexanes.
- Characterization includes NMR spectroscopy to confirm substitution patterns and stereochemistry.
- Reaction mixtures are often worked up by extraction with aqueous acids or bases to separate organic and aqueous layers.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Quaternary ammonium salt route | Aryl amine (indoline) | Iodomethane, Na metal, NH3 | Ambient to −78 °C | Selective N-alkylation | Requires handling of liquid ammonia |
| Electrophilic substitution | 5-Hydroxyindoline derivatives | Methoxymethyl chloride, base | Controlled temperature | Direct methoxymethylation | Sensitive to side reactions |
| Multi-step from indoline-2,3-dione | 5-Methylindoline-2,3-dione | Methyl iodide, mercaptoacetic acid, acyl chlorides | Various, including reflux and low temperatures | Enables complex functionalization | Multi-step, moderate yields |
Q & A
Q. What are the primary synthetic routes for 5-(Methoxymethyl)indolin-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via:
- Catalytic Reduction : Palladium- or iron-catalyzed hydrogenation of indole precursors, followed by methoxymethylation using methoxymethyl chloride under basic conditions (e.g., NaH/DMF) .
- Intramolecular Cyclization : Cyclization of pre-functionalized precursors (e.g., allylamine derivatives) using acid catalysts like PTSA .
- Amination Strategies : Buchwald-Hartwig coupling to introduce the amine group at the indoline position .
- Key Reagents : Sodium borohydride (reduction), methoxymethyl chloride (alkylation), and Pd/C (catalysis). Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–120°C) is critical for minimizing side products .
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify methoxymethyl (-OCH2O-) and indoline amine (-NH-) groups. Key NMR shifts: ~δ 3.3 ppm (OCH3), δ 4.2–4.5 ppm (CH2O), δ 6.5–7.2 ppm (aromatic indoline protons) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ (calculated for C10H14N2O: 178.1106) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What biochemical targets are associated with this compound, and how are these interactions validated experimentally?
- Methodological Answer :
- Targets : Monoamine oxidases (MAOs), serotonin receptors, and cholinesterases, based on structural analogs like indole derivatives .
- Validation :
- Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., Amplex Red for MAO-A/MAO-B activity) .
- Receptor Binding Studies : Radioligand displacement assays using 5-HT2A/5-HT2C receptor membranes .
- Dose-Response Curves : IC50 values calculated using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, steric effects) impact the compound’s bioactivity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Methoxymethyl Position : Moving the methoxymethyl group from C5 to C7 reduces MAO-B inhibition by ~40% due to altered binding pocket interactions .
- Amine Substitution : Tertiary amines (e.g., N-methyl derivatives) show lower solubility but higher blood-brain barrier penetration in rodent models .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to MAO-A vs. MAO-B .
Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., MAO-A vs. MAO-B selectivity)?
- Methodological Answer :
- Assay Standardization : Use recombinant human MAO isoforms (vs. rodent) to minimize species-specific variability .
- Control Compounds : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for cross-validation .
- Statistical Analysis : Apply two-way ANOVA to compare datasets from independent studies (e.g., conflicting IC50 values) .
Q. What strategies are effective for studying multi-target pharmacological effects (e.g., dual MAO/cholinesterase inhibition)?
- Methodological Answer :
- Polypharmacology Screening :
- In Vitro Panels : Test against a kinase/GPCR panel (e.g., Eurofins Cerep) to identify off-target interactions .
- Transcriptomics : RNA-seq of treated neuronal cells to map pathway activation (e.g., neurotrophic vs. apoptotic signals) .
- In Vivo Models : Zebrafish larvae for high-throughput neuroactivity profiling (e.g., locomotor behavior and acetylcholinesterase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
